L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine
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Overview
Description
L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine is a peptide compound composed of seven amino acids: valine, threonine, glycine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine: Similar in structure but with variations in amino acid sequence.
This compound: Another peptide with a different sequence but similar functional properties.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
651292-06-7 |
---|---|
Molecular Formula |
C28H51N7O10 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H51N7O10/c1-11(2)18(29)23(39)33-20(13(5)6)26(42)34-21(15(8)36)24(40)30-10-17(38)32-19(12(3)4)25(41)35-22(16(9)37)27(43)31-14(7)28(44)45/h11-16,18-22,36-37H,10,29H2,1-9H3,(H,30,40)(H,31,43)(H,32,38)(H,33,39)(H,34,42)(H,35,41)(H,44,45)/t14-,15+,16+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
FRBQZDXIWXCYBF-WNOQSDRQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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